tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate
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Overview
Description
tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl chloroformate with 3-amino-5-chloro-2-methylphenol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-amino-2-methylphenyl)carbamate: This compound has a similar structure but differs in the position of the amino and chloro groups.
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-7-9(14)5-8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
InChI Key |
FRLAQKFNEODCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)N |
Origin of Product |
United States |
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